3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is classified under the pyrrolopyridine family, which consists of nitrogen-containing heterocycles that are often explored for their biological activities.
3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine falls under the category of nitrogen heterocycles. Its molecular formula is , with a molecular weight of approximately 166.608 g/mol. The compound features a pyrrole ring fused to a pyridine ring, contributing to its unique chemical behavior and potential reactivity .
The synthesis of 3-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach includes the use of palladium-catalyzed coupling reactions, which facilitate the formation of carbon-nitrogen bonds essential for constructing the pyrrolopyridine framework.
The molecular structure of 3-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic system comprising a pyrrole and a pyridine ring. The chlorine atom is positioned at the 3-position while a methyl group is located at the 4-position of the pyrrole ring.
3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine can participate in various chemical reactions typical for heterocycles:
The reactivity patterns are influenced by the electron-withdrawing nature of the chlorine substituent and the electron-donating properties of the methyl group, which can direct further substitutions on the aromatic system.
The biological activity of 3-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine is hypothesized to involve interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that derivatives of pyrrolopyridines can act as inhibitors for various biological targets including kinases and other enzymes critical in cancer progression and inflammatory responses . The exact mechanism may involve competitive inhibition or allosteric modulation depending on the target enzyme's structure.
3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine has potential applications in:
Palladium and copper-catalyzed cross-coupling reactions enable precise C–C bond formation on the pyrrolopyridine scaffold. Suzuki-Miyaura couplings with arylboronic acids show exceptional efficiency at the C6 position due to reduced steric hindrance and electronic activation by the adjacent nitrogen. A Pd-NHC catalytic system ([Pd(IPr)(cin)Cl]) achieves >85% yield for biaryl couplings, even with sterically demanding ortho-substituted boronic acids [1] [3]. For challenging alkylations, B-alkyl Suzuki couplings of 2-pyridyl ammonium salts with alkylboranes proceed under Pd-NHC catalysis, providing direct access to 6-alkyl derivatives without competing β-hydride elimination [3].
Photochemical radical couplings offer complementary approaches: Purple light-mediated reactions of 3-bromo-4-methylpyrrolopyridines with alkyl Grignard reagents achieve C6-alkylation via single-electron transfer (SET) mechanisms, bypassing traditional oxidative addition limitations [3]. Similarly, electron donor-acceptor (EDA) complex-mediated alkylations utilize alkyl bromides under photocatalyst-free conditions for C4 functionalization [3].
Table 1: Cross-Coupling Reactions on Pyrrolopyridine Core
Reaction Type | Catalyst System | Coupling Partner | Position | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | PdCl₂dcpp/CuI | Arylboronic acids | C6 | 75-92% |
B-alkyl Suzuki | Pd-NHC (IPr) | Alkylboranes | C6 | 65-88% |
Photochemical alkylation | None (hv) | Alkyl Grignard | C6 | 60-78% |
EDA-mediated alkylation | None | Alkyl bromides | C4 | 55-70% |
Domino Sonogashira/cyclization sequences provide efficient access to the pyrrolo[3,2-c]pyridine core. Key intermediate 4-amino-2-bromo-5-iodopyridine (15) undergoes Sonogashira coupling with terminal alkynes (e.g., 4-ethynyl-1-methyl-1H-pyrazole) followed by in situ base-mediated cyclization. This domino process constructs the bicyclic system in a single operation with 75-88% yield, as demonstrated in the synthesis of MPS1 inhibitors [1].
Alternative cyclization routes exploit azide-acrylate cycloadditions: Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate undergoes thermolysis in mesitylene at 185°C, extruding nitrogen gas to form methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in 69% yield [2] [4]. This method allows installation of the C4-chloro substituent critical for subsequent functionalization.
Cyclization precursors require judicious substitution: Electron-withdrawing groups (e.g., mesyl or Boc) at the pyridine nitrogen facilitate ring closure by increasing anilinic proton acidity. Deactivation occurs with unprotected NH groups, necessitating protection/deprotection sequences in multistep syntheses [1].
Halogen-directed lithiation enables regioselective C3 functionalization. n-BuLi-mediated metalation at −78°C occurs exclusively adjacent to the C4-chloro substituent, followed by electrophilic quenching to install methyl, aldehyde, or halogen groups. Subsequent Pd-catalyzed methylation employs trimethylstannane or methylboronic acid with [Pd(PPh₃)₄] to afford 4-methyl derivatives while preserving the C3-chloro "directing group" [1] [4].
For kinetochore-targeted inhibitors, sequential halogenation is critical: Bromination at C6 using NBS (N-bromosuccinimide) precedes C3 chlorination via POCl₃ electrophilic substitution, achieving orthogonal functionalization. Methyl group installation via Stille coupling with methylstannane occurs regioselectively at C4 with <5% di-methylated byproduct formation [1].
N1 protection is essential for C6 functionalization due to nitrogen nucleophilicity. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance: Installation via Boc₂O in THF proceeds quantitatively, and subsequent C6 bromine displacement by anilines proceeds smoothly under Pd catalysis. Crucially, Boc deprotection with TFA (trifluoroacetic acid) occurs without scaffold degradation, unlike base-labile groups [1].
Alternative protection with mesyl (methanesulfonyl) groups offers advantages in cyclization steps: Mesyl-activated intermediates undergo Sonogashira/cyclization at 50°C lower temperature than Boc-protected analogues. However, demesylation requires harsh conditions (NaOH/EtOH reflux), limiting compatibility with sensitive functionalities. In MPS1 inhibitor synthesis, Boc protection proved superior for introducing 3,5-bis(trifluoromethyl)aniline at C6 due to milder deprotection [1] [2].
Microwave-assisted Sonogashira reactions significantly improve pyrrolopyridine synthesis: Coupling of 4-ethynyl-1-methyl-1H-pyrazole with 4-amino-2-bromo-5-iodopyridine under microwave irradiation (80°C, 20 min) achieves 95% conversion versus 70% with conventional heating (12 h). Key parameters include:
For Suzuki-Miyaura couplings, Cu(I) additives are critical: Copper(I) thiophene-2-carboxylate (10 mol%) accelerates transmetalation of 2-pyridylboronates, enabling C6 arylation of electron-deficient pyrrolopyridines in 80-92% yield. Solvent screening reveals DMF/H₂O (4:1) as optimal, while THF causes incomplete conversion due to boronate precipitation [1] [3].
Table 2: Optimized Conditions for Key Coupling Reactions
Reaction | Catalyst System | Solvent | Key Modifications | Yield Improvement |
---|---|---|---|---|
Sonogashira cyclization | Pd/CuI + PPh₃ | DMF/iPr₂NH | Microwave irradiation (80°C) | 95% vs 70% (thermal) |
Suzuki-Miyaura (aryl) | PdCl₂dcpp/CuTC | DMF/H₂O (4:1) | Copper(I) additive | 92% vs 45% (base-only) |
Suzuki-Miyaura (alkyl) | Pd(IPr)(cin)Cl | Toluene/EtOH | NHC ligand design | 88% vs <20% (Pd(PPh₃)₄) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: